

A Comparative Guide to 3-Methylquinoxalin-2-ol Analogs as Kinase Inhibitors

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Compound of Interest

Compound Name: 3-Methylquinoxalin-2-ol

Cat. No.: B154303

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This guide provides a comprehensive evaluation of **3-methylquinoxalin-2-ol** and its analogs as a promising scaffold for the development of potent and selective kinase inhibitors. For researchers, medicinal chemists, and drug development professionals, this document synthesizes key findings on their biological activity, delves into structure-activity relationships (SAR), and provides detailed experimental protocols for their evaluation. Our aim is to equip you with the necessary insights and methodologies to advance your research in this exciting area of targeted therapy.

The quinoxaline scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.^[1] Within this class, **3-methylquinoxalin-2-ol** derivatives have emerged as significant contenders in the pursuit of novel kinase inhibitors, demonstrating potent activity against a range of kinases implicated in cancer and other diseases.^{[2][3]} Protein kinases, as central nodes in cellular signaling, are critical targets for therapeutic intervention, and the development of selective inhibitors is a cornerstone of modern drug discovery.^[4]

Comparative Analysis of Kinase Inhibitory Activity

The potency and selectivity of **3-methylquinoxalin-2-ol** analogs are highly dependent on the nature and position of substituents on the quinoxaline core and associated moieties. Below, we present a comparative analysis of the inhibitory activities of a selection of these analogs against key kinases, compiled from recent studies. This data highlights the potential of this scaffold and provides a foundation for understanding the structural determinants of activity.

One notable area of investigation has been the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.^{[2][5]} A series of 3-methylquinoxalin-2(1H)-one derivatives have been synthesized and evaluated for their VEGFR-2 inhibitory effects, revealing potent, nanomolar-level inhibition.^[2]

Additionally, the quinoxaline scaffold has demonstrated potent inhibitory activity against Pim kinases, a family of serine/threonine kinases that are overexpressed in various cancers and are involved in cell survival and proliferation.^[1]

Table 1: Comparative Inhibitory Activity of **3-Methylquinoxalin-2-ol** Analogs against a Panel of Kinases

Compound ID	Core Scaffold	R Group / Modifications	Target Kinase	IC50 (nM)	Reference
Analog 1a	3-Methylquinoxalin-2(1H)-one	N-linked (4-chlorophenyl)acetamide	VEGFR-2	2.6	[2]
Analog 1b	3-Methylquinoxalin-2(1H)-one	N-linked (4-methoxyphenyl)acetamide	VEGFR-2	3.4	[2]
Analog 1c	3-Methylquinoxalin-2(1H)-one	N-linked (4-fluorophenyl)acetamide	VEGFR-2	5.3	[2]
Analog 2a	3-Methylquinoxaline-2-thiol	S-linked (4-chlorophenyl)acetamide	VEGFR-2	2.9	[2]
Analog 2b	3-Methylquinoxaline-2-thiol	S-linked (4-methoxyphenyl)acetamide	VEGFR-2	3.8	[2]
Analog 3a	Quinoxaline-2-carboxylic acid	6-chloro, 3-((3-hydroxyphenyl)amino)	Pim-1	62	[1]
Analog 3b	Quinoxaline-2-carboxylic acid	6-chloro, 3-((3-hydroxyphenyl)amino)	Pim-2	130	[1]
Analog 4a	Quinoxaline-2-carboxylic acid	6-bromo, 3-((3-hydroxyphenyl)amino)	Pim-1	74	[1]

Analog 4b	Quinoxaline-2-carboxylic acid	6-bromo, 3-((3-hydroxyphenyl)amino)	Pim-2	160	[1]
Sorafenib	Reference Drug	-	VEGFR-2	3.07	[2]

Structure-Activity Relationship (SAR) Insights

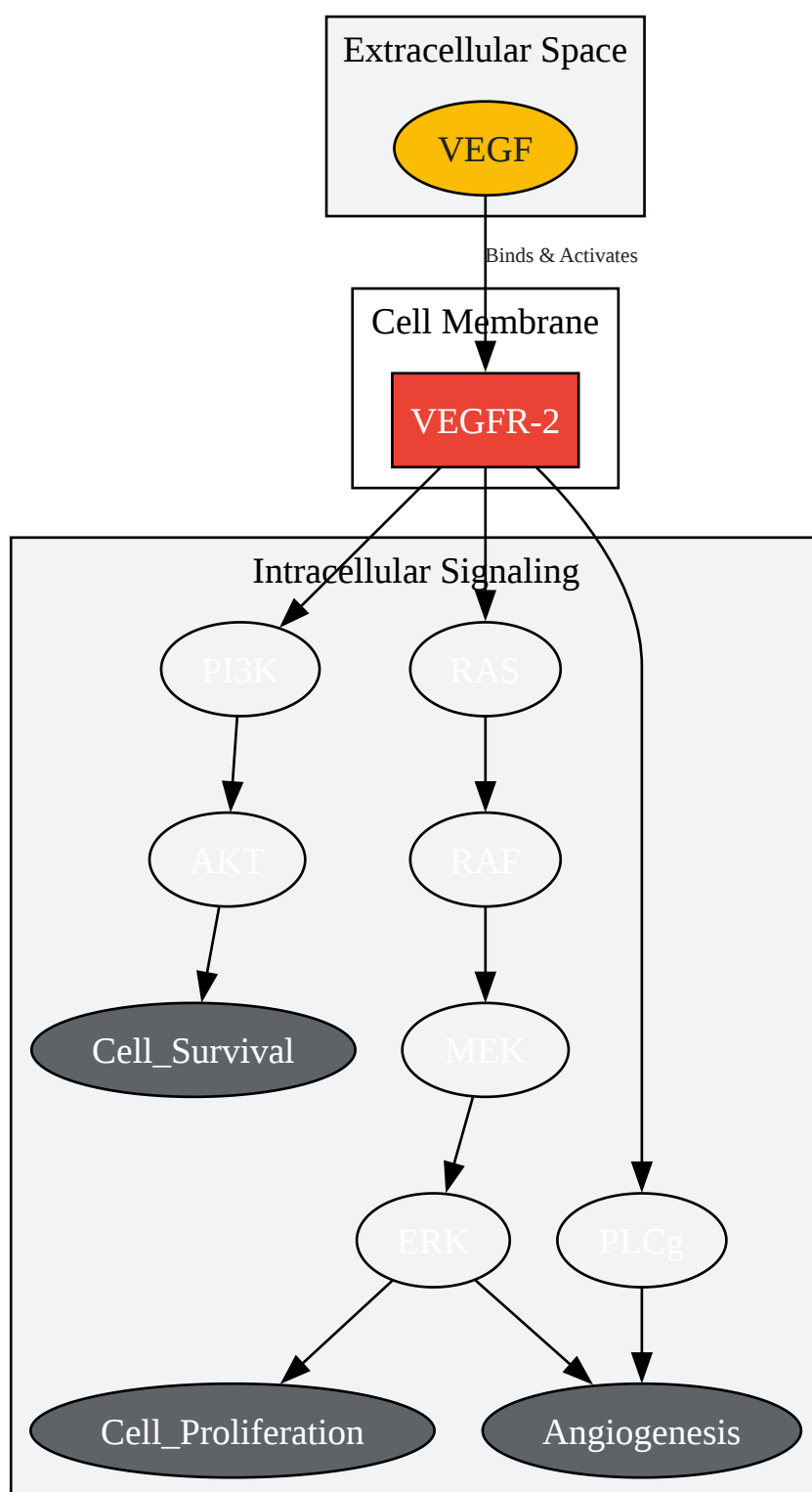
The data presented in Table 1 provides valuable insights into the structure-activity relationships of **3-methylquinoxalin-2-ol** analogs.

For VEGFR-2 inhibition, the nature of the substituent at the N1 position of the 3-methylquinoxalin-2(1H)-one core plays a critical role. The introduction of an acetamide linker with a terminal aromatic ring appears to be a key pharmacophoric feature.[\[2\]](#) Halogen substitution on this terminal phenyl ring, such as a chloro group (Analog 1a), leads to highly potent inhibition.[\[2\]](#) Interestingly, replacing the oxygen at the 2-position with sulfur to form 3-methylquinoxaline-2-thiol derivatives (Analog 2a and 2b) maintains potent VEGFR-2 inhibitory activity, suggesting some flexibility in this region of the molecule for interaction with the kinase.[\[2\]](#)

In the case of Pim-1/2 inhibition, the core scaffold is a quinoxaline-2-carboxylic acid. Halogen substitution at the 6-position of the quinoxaline ring (chloro in Analog 3a and bromo in Analog 4a) is well-tolerated and results in potent inhibition of Pim-1.[\[1\]](#) The presence of a 3-((3-hydroxyphenyl)amino) moiety is also a recurring feature in these potent Pim kinase inhibitors.[\[1\]](#) The selectivity for Pim-1 over Pim-2 appears to be a consistent trend within this series of analogs.[\[1\]](#)

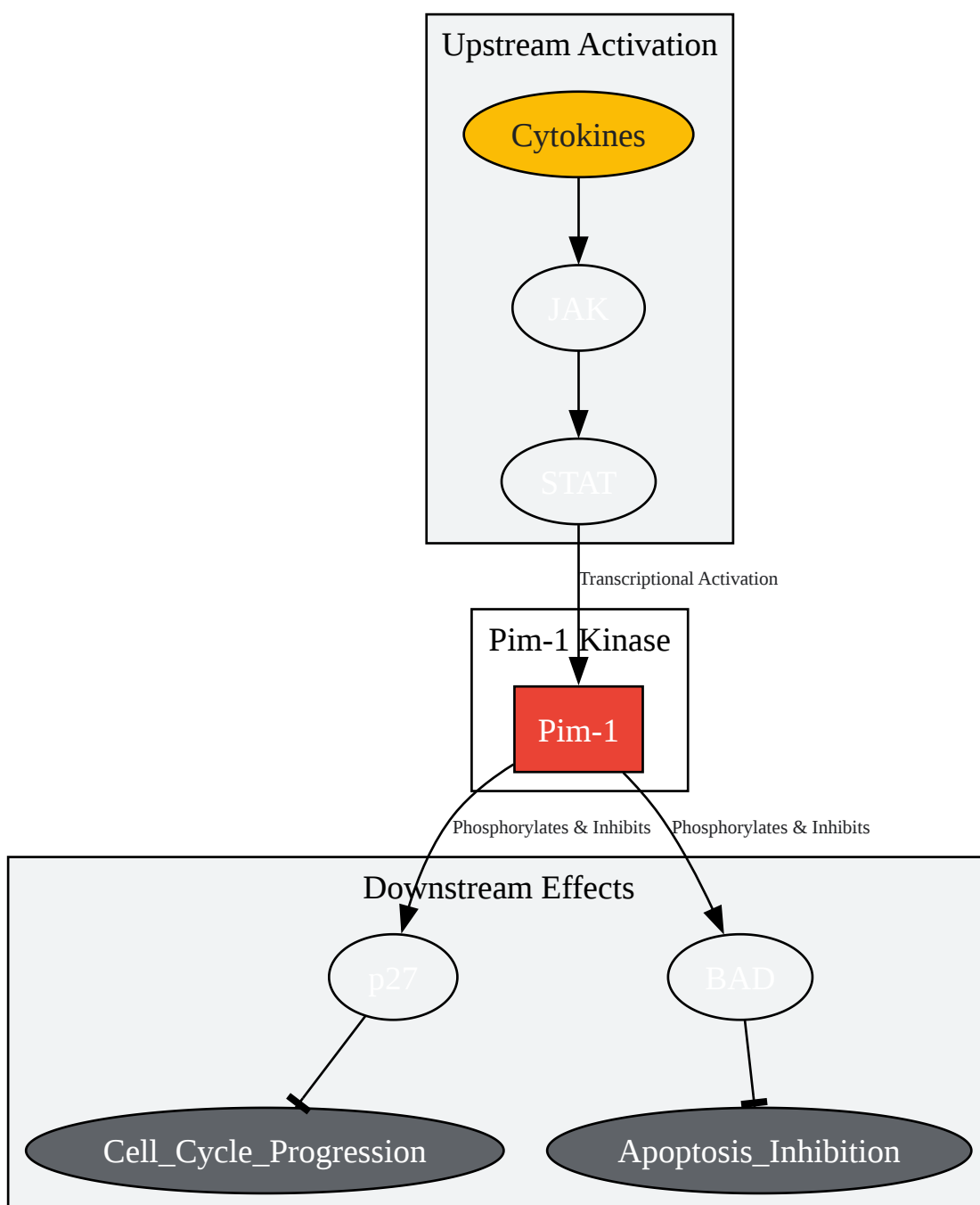
Key Signaling Pathways

To understand the cellular impact of inhibiting these kinases, it is essential to visualize their position within critical signaling cascades.



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The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, triggers a signaling cascade involving key downstream effectors such as PLC γ , PI3K/AKT, and RAS/RAF/MEK/ERK pathways.[5] These pathways collectively regulate endothelial cell proliferation, survival, and migration, which are all critical processes for angiogenesis.[5] Inhibition of VEGFR-2 by **3-methylquinoxalin-2-ol** analogs effectively blocks these downstream signals, thereby impeding the formation of new blood vessels that tumors require for growth.[2]



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Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines. Once expressed, Pim-1 promotes cell cycle progression by phosphorylating and inactivating cell cycle inhibitors like p27. It also inhibits apoptosis by phosphorylating and inactivating pro-apoptotic proteins such as BAD. By inhibiting Pim-1, the **3-methylquinoxalin-2-ol** analogs can effectively halt these pro-survival and proliferative signals in cancer cells.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

To ensure the reproducibility and validity of research findings, a detailed and robust experimental protocol is paramount. The following is a step-by-step guide for determining the in vitro kinase inhibitory activity of **3-methylquinoxalin-2-ol** analogs using the luminescence-based ADP-Glo™ Kinase Assay, a widely accepted method for its high sensitivity and broad applicability.

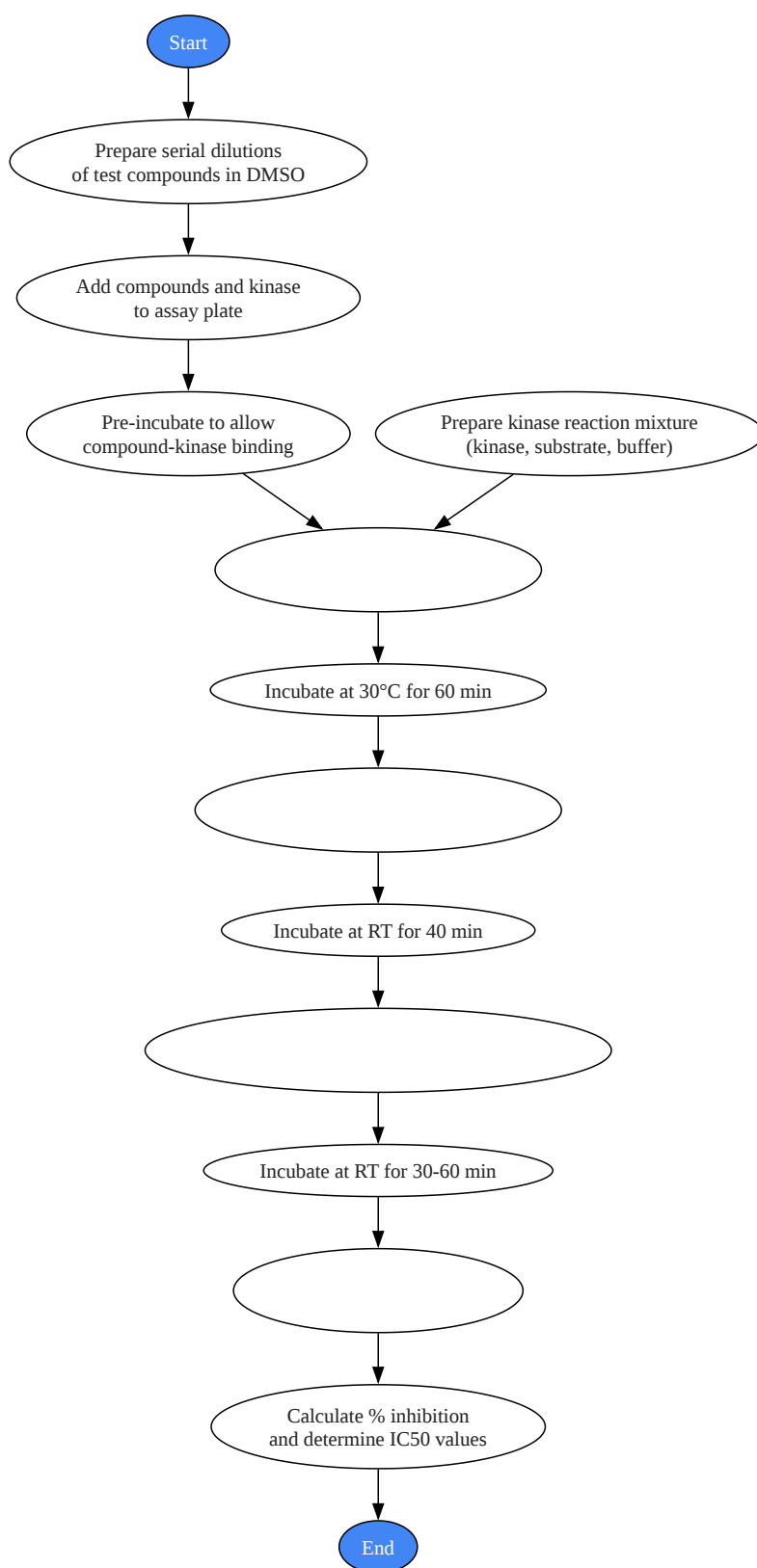
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of kinases.

Principle: The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the ADP produced and thus, the kinase activity.

Materials:

- Purified recombinant kinases (e.g., VEGFR-2, Pim-1)
- Kinase-specific substrates
- ATP (Adenosine 5'-triphosphate)
- Test compounds (**3-methylquinoxalin-2-ol** analogs) dissolved in 100% DMSO

- Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities



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Procedure:

- Compound Preparation:
 - Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).
 - Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.
- Assay Plate Setup:
 - In a white, opaque multi-well plate, add 2.5 μ L of the serially diluted test compounds or DMSO (as a vehicle control) to the appropriate wells.
 - Add 2.5 μ L of the kinase solution (prepared in Kinase Reaction Buffer) to each well.
 - Include "no kinase" controls (with buffer only) and "no inhibitor" controls (with DMSO).
- Pre-incubation:
 - Gently mix the plate and incubate at room temperature for 10-15 minutes to allow the compounds to interact with the kinases.
- Kinase Reaction:
 - Initiate the kinase reaction by adding 5 μ L of the substrate/ATP mixture (prepared in Kinase Reaction Buffer) to all wells. The final reaction volume is 10 μ L.
 - Mix the plate and incubate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- ADP Detection:
 - After the kinase reaction incubation, add 10 μ L of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unconsumed ATP.
 - Incubate the plate at room temperature for 40 minutes.

- Add 20 μ L of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and provides the necessary components for the luciferase reaction.
- Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the "no inhibitor" control.
 - Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

The **3-methylquinoxalin-2-ol** scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. The data presented in this guide highlights the significant inhibitory activity of these analogs against key cancer-related kinases such as VEGFR-2 and Pim-1. The structure-activity relationships discussed provide a rational basis for the further optimization of these compounds to enhance their potency and selectivity.

Future research should focus on expanding the kinase panel screening for a broader range of **3-methylquinoxalin-2-ol** analogs to better understand their selectivity profiles across the kinome. Further optimization of the scaffold to improve pharmacokinetic properties and in vivo efficacy will be crucial for translating these promising findings into clinically viable therapeutic agents. The detailed experimental protocol provided herein offers a standardized approach for the consistent and reliable evaluation of these and other novel kinase inhibitors, fostering a more robust and collaborative research environment.

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